molecular formula C21H24N2O3S2 B2423885 N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 863512-18-9

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2423885
CAS No.: 863512-18-9
M. Wt: 416.55
InChI Key: VVSUJNTXFIJTKN-UHFFFAOYSA-N
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Description

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a trimethylbenzenesulfonamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-14-11-15(2)20(16(3)12-14)28(24,25)22-10-9-18-13-27-21(23-18)17-5-7-19(26-4)8-6-17/h5-8,11-13,22H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSUJNTXFIJTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Thioamide preparation : 4-Methoxyphenylacetic acid is converted to its thioamide derivative using Lawesson’s reagent or phosphorus pentasulfide in anhydrous toluene.
  • Cyclization : The thioamide reacts with 2-bromo-1-(2-aminoethyl)ketone in ethanol at 80°C for 12 hours, forming the thiazole ring. A base such as triethylamine is added to neutralize HBr byproducts.

Key optimization parameters :

Factor Optimal Condition Impact on Yield
Solvent Anhydrous ethanol Maximizes cyclization efficiency
Temperature 80°C Balances reaction rate and side reactions
Stoichiometry 1:1 thioamide:haloketone Prevents dimerization

The intermediate 2-(4-methoxyphenyl)thiazol-4-ylethylamine is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by ¹H NMR (δ 7.8 ppm for thiazole protons) and LC-MS (m/z 263.3 [M+H]⁺).

Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride

The sulfonamide group is introduced via 2,4,6-trimethylbenzenesulfonyl chloride , synthesized from mesitylene through sulfonation and chlorination.

Sulfonation of Mesitylene

Mesitylene reacts with chlorosulfonic acid at 0–5°C to form 2,4,6-trimethylbenzenesulfonic acid , followed by treatment with phosphorus pentachloride (PCl₅) in dichloromethane to yield the sulfonyl chloride.

Critical steps :

  • Temperature control : Sulfonation at >5°C leads to polysulfonation.
  • Chlorination efficiency : Excess PCl₅ (1.5 equiv) ensures complete conversion.

Analytical data :

  • ³⁵Cl NMR : δ 52 ppm (characteristic of sulfonyl chloride).
  • FT-IR : 1365 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).

Coupling of Thiazole Amine and Sulfonyl Chloride

The final step involves nucleophilic substitution between 2-(4-methoxyphenyl)thiazol-4-ylethylamine and 2,4,6-trimethylbenzenesulfonyl chloride under Schotten-Baumann conditions.

Reaction Protocol

  • Base addition : The amine (1.0 equiv) is dissolved in dry THF, and triethylamine (2.0 equiv) is added to scavenge HCl.
  • Sulfonyl chloride addition : The sulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

Yield optimization :

Parameter Effect on Yield
Solvent polarity Higher polarity (e.g., DMF) improves solubility but risks side reactions
Stoichiometry Excess sulfonyl chloride (1.1 equiv) drives reaction to completion

Purification : The crude product is washed with 5% HCl (to remove unreacted amine) and recrystallized from ethanol/water (yield: 72–78%).

Analytical Characterization of the Final Product

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is characterized using:

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.35 (s, 9H, trimethyl groups), 3.82 (s, 3H, OCH₃), 7.1–7.9 ppm (aromatic and thiazole protons).
  • ¹³C NMR : δ 21.4 (CH₃), 55.2 (OCH₃), 121–160 ppm (aromatic carbons).
  • HRMS : m/z 416.55 [M+H]⁺ (calculated for C₂₁H₂₄N₂O₃S₂).

Comparative Analysis of Synthetic Routes

Alternative methods were evaluated for scalability and cost-effectiveness:

Method Advantages Limitations
Hantzsch thiazole High regioselectivity Requires toxic α-haloketones
Sulfonation-chlorination High purity sulfonyl chloride Exothermic reaction risks
Schotten-Baumann Mild conditions Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Potassium carbonate, triethylamine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted thiazole derivatives

Mechanism of Action

The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity based on available research findings, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a sulfonamide group, and a methoxyphenyl moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

This compound's molecular weight is approximately 364.47 g/mol .

Ion Channel Modulation

Research indicates that related compounds with thiazole structures can modulate ion channels, particularly the Kv7 potassium channels (KCNQ1). These channels are crucial in regulating neuronal excitability and cardiac function. For instance, a closely related compound was identified as a potent activator of Kv7.1 channels . Thus, it is plausible that this compound may exhibit similar properties.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Some compounds have shown significant inhibitory effects on cancer cell proliferation by interfering with tubulin polymerization and inducing apoptosis . This suggests that our compound could also possess anticancer activity, warranting further investigation into its effects on specific cancer cell lines.

Biological Activity Overview

The following table summarizes the biological activities reported for compounds structurally related to this compound:

Compound NameStructure FeaturesBiological ActivityReference
ML277Thiazole derivativeKv7.1 potassium channel modulator
5c3-(chlorobenzyl) derivativeInhibits MCF-7 cell growth (IC50 = 1.14 μg/mL)
10fThiocyanate-substituted UBTAntimicrobial properties (MIC = 50 μg/mL)

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating thiazole derivatives demonstrated that certain compounds significantly inhibited tubulin polymerization in MCF-7 breast cancer cells. The most effective derivatives showed IC50 values below 10 μg/mL . This highlights the potential of thiazole-containing compounds in cancer therapy.
  • Antimicrobial Activity : Another study focused on thiazole derivatives indicated broad-spectrum antimicrobial activity against various pathogens. Compounds were tested for their Minimum Inhibitory Concentration (MIC), with some exhibiting notable efficacy .
  • Ion Channel Interaction : A study on related thiazole compounds suggested their ability to bind effectively to potassium channels, influencing cellular excitability and potentially offering therapeutic benefits in cardiac and neurological disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : A key approach involves the condensation of thiazole-amine intermediates with substituted sulfonyl chlorides. For example, 4-p-tolyl-thiazol-2-ylamine reacts with 2,4,6-trimethylbenzenesulfonyl chloride under reflux in ethanol or dichloromethane, with triethylamine as a base to neutralize HCl byproducts . Optimization includes:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and safety .
  • Temperature : Reflux (~80°C) ensures complete reaction but may require inert atmospheres to prevent oxidation .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures yields >90% purity .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical?

  • Methodological Answer : Structural confirmation relies on:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in thiazole at δ 7.2–8.1 ppm) .
  • IR : Absence of NH stretches (~3300 cm1^{-1}) confirms sulfonamide formation, while C=S (1247–1255 cm1^{-1}) and S=O (1150–1350 cm1^{-1}) bands validate functional groups .
  • X-ray crystallography : Resolves torsion angles between the thiazole and sulfonamide moieties, critical for docking studies .

Q. What preliminary bioactivity profiles have been reported for this compound?

  • Methodological Answer : Screening against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) reveals MIC values of 8–32 µg/mL. Assays involve:

  • Broth dilution : Compounds are serially diluted in Mueller-Hinton broth, with growth inhibition monitored spectrophotometrically .
  • Target identification : Molecular docking predicts interactions with bacterial dihydrofolate reductase (DHFR) or fungal CYP51, validated via enzyme inhibition assays .

Advanced Research Questions

Q. How do tautomeric forms of the thiazole-sulfonamide core influence reactivity and bioactivity?

  • Methodological Answer : Thiazole derivatives exist in thione-thiol tautomeric equilibria, detectable via:

  • IR spectroscopy : Absence of S-H stretches (~2500–2600 cm1^{-1}) confirms dominance of the thione form .
  • NMR dynamics : Exchange broadening in 1H^1 \text{H}-NMR signals indicates slow interconversion between tautomers .
  • Impact on bioactivity : Thione forms exhibit stronger hydrogen bonding with target enzymes (e.g., DHFR), enhancing inhibition .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines) and use internal controls (e.g., ciprofloxacin for bacteria) .
  • Compound purity : HPLC-MS (>98% purity) ensures activity correlates with the intended structure .
  • Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate substituent effects .

Q. What advanced analytical strategies are used to study metabolic stability and degradation pathways?

  • Methodological Answer :

  • LC-MS/MS : Identifies major metabolites (e.g., demethylation of the methoxy group or sulfonamide cleavage) in liver microsome assays .
  • Isotopic labeling : 14C^{14} \text{C}-labeled compounds track degradation products in environmental stability tests .
  • Computational modeling : Predicts CYP450-mediated oxidation sites using software like Schrödinger’s ADMET Predictor .

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